REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([N:14]1[CH2:18][CH2:17]OC1=O)([O:11][CH2:12][CH3:13])=[O:10].COCCOCCO>>[CH2:12]([O:11][C:9](=[O:10])[NH:14][CH2:18][CH2:17][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=CC=CC=C1
|
Name
|
N-carboethoxy-2-oxazolidinone
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1C(OCC1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
began occurring at 140° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
DISTILLATION
|
Details
|
Distillation at 170° C. (0.5 mm)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NCCNC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |